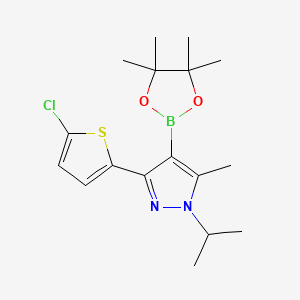

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

説明

This compound is a pyrazole derivative featuring a boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, a 5-chlorothiophene group at the 3-position, and substituents (isopropyl and methyl) at the 1- and 5-positions, respectively. The boronic ester group is critical for participation in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl or heteroaryl structures . Such structural attributes make this compound valuable in medicinal chemistry and materials science, particularly as a building block for targeted drug candidates or functional materials .

特性

分子式 |

C17H24BClN2O2S |

|---|---|

分子量 |

366.7 g/mol |

IUPAC名 |

3-(5-chlorothiophen-2-yl)-5-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C17H24BClN2O2S/c1-10(2)21-11(3)14(15(20-21)12-8-9-13(19)24-12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 |

InChIキー |

PZDXLTMVHFNMSP-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C3=CC=C(S3)Cl)C(C)C)C |

製品の起源 |

United States |

準備方法

Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For multi-substituted pyrazoles, stepwise alkylation and arylation strategies are employed.

- One-pot multi-component reactions (MCRs) have been reported for substituted pyrazoles, using hydrazine derivatives, β-ketoesters, and aldehydes or ketones under catalytic conditions such as InCl3 with ultrasound irradiation to improve yields and selectivity.

Introduction of the Boronate Ester Group

The boronate ester moiety is typically introduced via:

- Iridium- or palladium-catalyzed borylation of halogenated pyrazoles or direct C–H borylation of pyrazole derivatives using bis(pinacolato)diboron (B2pin2).

- Alternatively, lithiation followed by quenching with trialkyl borates can be used to install the boronic ester functionality.

For example, 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been synthesized using palladium-catalyzed cross-coupling reactions with potassium phosphate as base in dioxane/water at 100 °C under inert atmosphere, yielding about 59%.

Coupling with 5-Chlorothiophen-2-yl Substituent

The 3-position substitution with 5-chlorothiophen-2-yl is achieved via:

- Suzuki-Miyaura cross-coupling reactions between the pyrazole boronate ester and 5-chlorothiophen-2-yl halides or boronic acids.

- Typical conditions involve palladium catalysts such as Pd2(dba)3 or Pd(dppf)Cl2, bases like potassium phosphate or sodium carbonate, and solvents such as 1,4-dioxane/water mixtures at elevated temperatures (~100 °C) under nitrogen atmosphere.

Representative Experimental Conditions and Yields

Detailed Research Findings

- The boronate ester group is stable under the reaction conditions and facilitates further functionalization via cross-coupling.

- The choice of catalyst and ligand (e.g., Pd2(dba)3 with XPhos or Pd(dppf)Cl2) significantly affects the yield and selectivity.

- The base and solvent system (potassium phosphate or sodium carbonate in dioxane/water) is critical for efficient coupling.

- Inert atmosphere (N2) is necessary to prevent catalyst deactivation and side reactions.

- Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients.

Summary Table of Key Synthetic Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Catalyst | Pd2(dba)3 with XPhos or Pd(dppf)Cl2 | Pd2(dba)3/XPhos gives higher yield in borylation |

| Base | K3PO4 or Na2CO3 | K3PO4 preferred for borylation; Na2CO3 for Suzuki coupling |

| Solvent | 1,4-Dioxane/H2O (6:1) | Mixed solvent system enhances solubility and reaction rate |

| Temperature | 100 °C | Elevated temperature required for efficient coupling |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and catalyst degradation |

| Reaction Time | 16 h to overnight | Longer times improve conversion |

| Purification | Silica gel chromatography | Gradient elution with petroleum ether/ethyl acetate |

化学反応の分析

Types of Reactions

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an alkaline medium.

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution can introduce various functional groups onto the chlorothiophene ring.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally similar to 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit promising anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. A study demonstrated that pyrazole derivatives could inhibit the PI3K-AKT signaling pathway in cancer cells, leading to reduced tumor growth .

Inhibition of Enzymatic Activity

The compound has also shown potential as an inhibitor of specific enzymes involved in cancer progression. Inhibitors targeting cyclin-dependent kinases (CDKs) have been developed based on pyrazole structures. These inhibitors can disrupt cell cycle progression in cancer cells .

Agricultural Applications

Pesticidal Properties

Compounds containing thiophene and pyrazole moieties have been explored for their pesticidal activities. Research has indicated that such compounds can act as effective fungicides and insecticides due to their ability to disrupt biological processes in pests . The incorporation of chlorothiophene enhances the bioactivity of these compounds against various agricultural pests.

Herbicide Development

The structural features of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggest potential applications in herbicide development. Studies have shown that modifications in the pyrazole structure can lead to selective herbicidal activity against specific weed species while minimizing effects on crops .

Materials Science

Synthesis of Functional Materials

The compound's unique structure allows for its use in synthesizing functional materials. For example, the incorporation of boron-containing groups (such as the dioxaborolane) can enhance the electronic properties of materials used in organic electronics and photovoltaics. Research has indicated that such materials can improve charge transport and stability in electronic devices .

Summary of Findings

Case Studies

Case Study 1: Anticancer Activity

A study on pyrazole derivatives revealed that modifications at the 4-position could significantly enhance their anticancer activity against various cell lines. The results indicated a marked decrease in cell viability when treated with synthesized derivatives containing chlorothiophene groups.

Case Study 2: Agricultural Applications

Field trials conducted with thiophene-based compounds demonstrated a significant reduction in pest populations while maintaining crop yield. These findings suggest the potential for developing environmentally friendly pesticides based on similar structural frameworks.

作用機序

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dioxaborolane group allows for interactions with biological molecules, potentially inhibiting enzyme activity or altering signal transduction pathways .

類似化合物との比較

Table 1: Comparison of Halogen-Substituted Analogues

| Property | Compound 4 (Cl) | Compound 5 (Br) |

|---|---|---|

| Molecular Weight | 563.03 g/mol | 607.48 g/mol |

| Crystal System | Triclinic (P̄1) | Triclinic (P̄1) |

| Halogen Bonding Potential | Moderate | High |

| Bioactivity | Antimicrobial | Not reported |

Pyrazole-Boronic Ester Derivatives

- 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():

- Lacks the chlorothiophene and isopropyl groups.

- Reduced steric hindrance (methyl vs. isopropyl) may enhance reactivity in cross-coupling reactions.

- Lower molecular weight (268.53 g/mol) compared to the target compound (estimated ~395 g/mol).

Table 2: Boronic Ester Pyrazole Derivatives

Thiophene-Containing Analogues

- 3-(5-Chlorothiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (): Shares the 5-chlorothiophene group but lacks the boronic ester.

Electronic and Conformational Effects

- Planarity : The target compound’s chlorothiophene and pyrazole rings are likely planar, similar to compounds 4 and 5 , but steric effects from isopropyl may induce slight deviations .

- Electronic Effects: The electron-withdrawing chlorine on thiophene may reduce electron density at the boronic ester, altering its reactivity in cross-couplings compared to non-halogenated analogues .

生物活性

The compound 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antioxidant properties, antimicrobial effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a chlorothiophene moiety and a dioxaborolane group that may contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 397.92 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Antioxidant Activity

Research indicates that pyrazole derivatives often exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. Studies have demonstrated that similar compounds can reduce oxidative stress markers in vitro and in vivo.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

In a study conducted by Umesha et al. (2009), derivatives similar to this compound were tested for their antimicrobial efficacy using the agar well diffusion method. The results indicated significant inhibition zones against pathogenic bacteria, suggesting that the compound could serve as a lead for antibiotic development.

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of pyrazole derivatives.

Table 2: Summary of Biological Studies

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Umesha et al., 2009 | Antimicrobial | Significant activity against MRSA and E. coli |

| Kurteva & Petrova, 2015 | Antioxidant | Exhibited strong radical scavenging ability |

| Mary et al., 2015 | Antifungal | Moderate antifungal activity against several strains |

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Answer:

The compound is synthesized via multistep reactions, typically involving:

- Step 1: Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol .

- Step 2: Introduction of the boronic ester group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Characterization: - NMR (¹H/¹³C): Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and boronic ester (δ 1.3 ppm for methyl groups) .

- LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₂₂BClN₂O₂S) .

- X-ray crystallography: Resolve stereochemistry using SHELXL for small-molecule refinement .

Basic: Which spectroscopic techniques are most effective for confirming the structure?

Answer:

- ¹H/¹³C NMR: Identify substituents on the pyrazole ring (e.g., isopropyl group: δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH) and chlorothiophene (δ 6.8–7.2 ppm) .

- FTIR: Detect B-O stretching (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- High-resolution mass spectrometry (HRMS): Validate molecular formula with <2 ppm error .

- X-ray diffraction: Resolve boronic ester geometry and confirm regiochemistry .

Advanced: How does the dioxaborolane group influence reactivity in cross-coupling reactions?

Answer:

The boronic ester acts as a transmetalation agent in Suzuki-Miyaura couplings, enabling C-C bond formation with aryl/vinyl halides. Key considerations:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) enhances efficiency for sterically hindered substrates .

- Solvent optimization: Use toluene/water mixtures to stabilize the boronate intermediate .

- Byproduct analysis: Monitor deboronation (e.g., via ¹¹B NMR) under basic conditions .

Advanced: What strategies mitigate hydrolysis of the boronic ester?

Answer:

- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent moisture exposure .

- Reaction design: Avoid protic solvents (e.g., MeOH) and acidic/basic conditions during synthesis .

- Stabilizers: Add pinacol or ethylene glycol to chelate boron and reduce hydrolysis .

Advanced: How can computational models predict catalytic behavior or biological activity?

Answer:

- Density Functional Theory (DFT): Calculate transition-state energies for cross-coupling steps (e.g., oxidative addition of Pd to C-Cl bonds) .

- Molecular docking: Screen for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina and PyMOL .

- ADME prediction: Use SwissADME to assess pharmacokinetics (e.g., logP, bioavailability) .

Data Contradiction: How to resolve discrepancies in reaction yields?

Answer:

- Catalyst screening: Test Pd(OAc)₂ vs. PdCl₂(dtbpf) to address ligand-dependent efficiency variations .

- Kinetic studies: Use in situ IR or HPLC to track intermediate formation and identify rate-limiting steps .

- Byproduct identification: Employ GC-MS or LC-MS to detect undesired deboronation or homocoupling products .

Purification: What methods separate byproducts from the target compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。